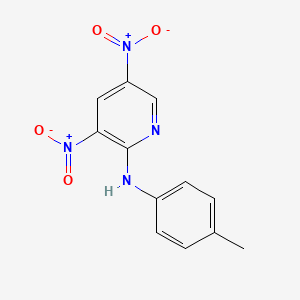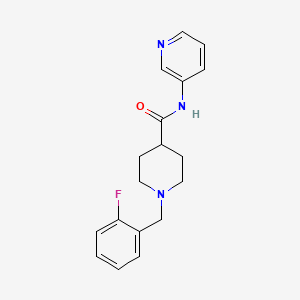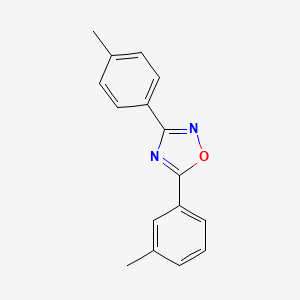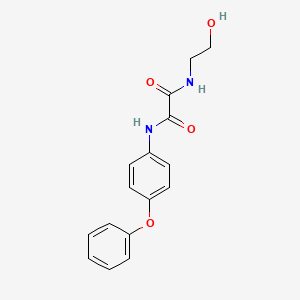
N-(4-methylphenyl)-3,5-dinitro-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-3,5-dinitro-2-pyridinamine, commonly known as PPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPD is a yellow crystalline solid that is soluble in organic solvents and has a strong explosive property. In
Wirkmechanismus
The mechanism of action of PPD is not fully understood. However, it is known that PPD is a potent inhibitor of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to a decrease in the production of nucleotides, which are essential building blocks for DNA replication and cell division.
Biochemical and Physiological Effects
PPD has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that PPD can induce DNA damage and cell death in cancer cells. PPD has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. PPD is also highly reactive, which makes it useful in the synthesis of other compounds. However, PPD is highly explosive and must be handled with extreme caution. It is also toxic and can cause severe skin and eye irritation.
Zukünftige Richtungen
There are several future directions for research on PPD. One potential area of research is the development of new drugs based on PPD or its derivatives. PPD has also been studied for its potential use in cancer therapy, and further research in this area may lead to the development of new cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of PPD and its potential applications in other areas of scientific research.
Conclusion
In conclusion, PPD is a chemical compound that has been extensively studied for its potential applications in scientific research. It can be synthesized through a multi-step process and has several potential applications in the development of new drugs and high-energy materials. PPD has been shown to have anti-inflammatory and antioxidant properties and can induce DNA damage and cell death in cancer cells. However, PPD is highly explosive and toxic, and must be handled with extreme caution. Further research is needed to fully understand the potential applications of PPD in scientific research.
Synthesemethoden
PPD can be synthesized through a multi-step process involving the reaction of 4-methyl-2-nitroaniline with acetic anhydride to produce 4-acetamido-2-nitrotoluene. This intermediate compound is then reacted with pyridine-2,6-dicarboxylic acid to produce PPD. The synthesis process involves several purification steps, including recrystallization and column chromatography, to obtain pure PPD.
Wissenschaftliche Forschungsanwendungen
PPD has been widely studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of other nitrogen-containing heterocycles, which have potential applications in the development of new drugs. PPD has also been studied for its potential use as a high-energy material due to its explosive properties.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c1-8-2-4-9(5-3-8)14-12-11(16(19)20)6-10(7-13-12)15(17)18/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEMCUMEOSLPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382681 |
Source


|
| Record name | N-(4-Methylphenyl)-3,5-dinitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3,5-dinitropyridin-2-amine | |
CAS RN |
91974-98-0 |
Source


|
| Record name | N-(4-Methylphenyl)-3,5-dinitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)

![2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)
![N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)


![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)